molecular formula C7H8N2OS B1274648 2-(ETHYLTHIO)PYRIMIDINE-5-CARBALDEHYDE CAS No. 876890-28-7

2-(ETHYLTHIO)PYRIMIDINE-5-CARBALDEHYDE

Cat. No.: B1274648
CAS No.: 876890-28-7
M. Wt: 168.22 g/mol
InChI Key: GFSPUASKPCHMEW-UHFFFAOYSA-N
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Description

2-(ETHYLTHIO)PYRIMIDINE-5-CARBALDEHYDE is a chemical compound with the molecular formula C₇H₈N₂OS and a molecular weight of 168.22 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a pyrimidine ring substituted with an ethylsulfanyl group and an aldehyde group at the 5-position.

Scientific Research Applications

2-(ETHYLTHIO)PYRIMIDINE-5-CARBALDEHYDE has several applications in scientific research:

Preparation Methods

The synthesis of 2-(ETHYLTHIO)PYRIMIDINE-5-CARBALDEHYDE typically involves the reaction of pyrimidine derivatives with ethylthiol and subsequent formylation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Chemical Reactions Analysis

2-(ETHYLTHIO)PYRIMIDINE-5-CARBALDEHYDE undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(ETHYLTHIO)PYRIMIDINE-5-CARBALDEHYDE involves its interaction with specific molecular targets, such as enzymes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. The ethylsulfanyl group may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

2-(ETHYLTHIO)PYRIMIDINE-5-CARBALDEHYDE can be compared to other pyrimidine derivatives, such as:

    2-Methylsulfanyl-pyrimidine-5-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    2-Ethylsulfanyl-pyrimidine-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological molecules .

Properties

IUPAC Name

2-ethylsulfanylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c1-2-11-7-8-3-6(5-10)4-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSPUASKPCHMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390280
Record name 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876890-28-7
Record name 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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